

Navigating the Ambiguity of CAS 40538-11-2: A Tale of Two Molecules

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenyl(4-vinylphenyl)phosphine*

Cat. No.: *B1600580*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Clarification on CAS Registry Number 40538-11-2

Initial database inquiries for CAS Registry Number 40538-11-2 reveal a critical discrepancy, with the number being assigned to two distinct chemical entities: Diphenyl(p-vinylphenyl)phosphine and 4-(4-Chlorophenyl)-4-hydroxypiperidine. This guide will first address this ambiguity to ensure clarity for the scientific community. Authoritative chemical databases, including the CAS Common Chemistry database, unequivocally assign CAS 40538-11-2 to Diphenyl(p-vinylphenyl)phosphine.

Conversely, 4-(4-Chlorophenyl)-4-hydroxypiperidine, a notable metabolite of Haloperidol, is correctly identified by CAS Registry Number 39512-49-7^{[1][2][3][4]}. The misattribution of CAS 40538-11-2 to this compound in some commercial and aggregated databases highlights the importance of cross-verification with authoritative sources.

This technical guide will therefore focus primarily on the physical and spectral data of Diphenyl(p-vinylphenyl)phosphine (CAS 40538-11-2). However, recognizing the potential for user confusion, a comprehensive section on 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) is also provided to ensure the needs of researchers interested in either compound are met.

Part 1: Diphenyl(p-vinylphenyl)phosphine (CAS 40538-11-2)

Diphenyl(p-vinylphenyl)phosphine is an organophosphorus compound with significant applications in catalysis and polymer chemistry. Its structure, featuring a vinyl group, allows it to act as a monomer for polymerization or as a ligand in coordination chemistry^{[5][6]}.

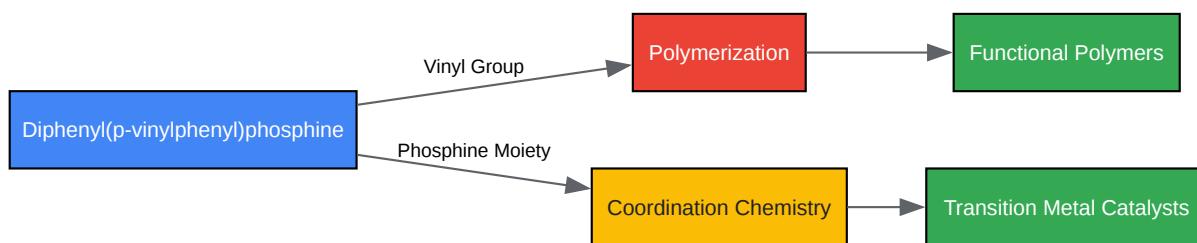
Physical and Chemical Properties

The physical and chemical properties of Diphenyl(p-vinylphenyl)phosphine are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and reaction conditions.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₇ P	[5] [7] [8]
Molecular Weight	288.32 g/mol	[7] [8]
Appearance	White to off-white powder/crystal	[5] [6] [9]
Melting Point	75-80 °C	[8] [9]
Boiling Point	396.5 ± 21.0 °C (Predicted)	[8]
Solubility	Soluble in organic solvents; limited solubility in water.	[5]
Storage	Store under inert gas (nitrogen or argon) at 2-8°C.	[10]

Spectral Data

- $^{31}\text{P}\{^1\text{H}\}$ NMR (162 MHz, CDCl₃): δ [ppm] = -6.21 (s, PPh₂Ar)^[11]. The singlet at -6.21 ppm is characteristic of the phosphorus atom in this chemical environment.
- ^1H NMR (400 MHz, CDCl₃): δ [ppm] = 7.41-7.19 (m, aromatic protons of **diphenyl(4-vinylphenyl)phosphine**), 7.19-6.21 (m, aromatic protons of styrene), 2.45-1.07 (m, aliphatic


protons)[11]. The complex multiplets in the aromatic region correspond to the protons of the phenyl and styrenyl groups.

- IR (ATR): $\tilde{\nu}$ [cm⁻¹] = 3059 (m), 2924 (s), 1602 (m), 1491 (s), 1451 (s), 749 (m), 698 (vs)[11]. Key absorptions include C-H stretching of the aromatic and vinyl groups, and characteristic phenyl ring vibrations.

The mass spectrum of Diphenyl(p-vinylphenyl)phosphine would be expected to show a molecular ion peak (M⁺) at m/z 288.1068, corresponding to its exact mass[12].

Synthesis and Reactivity

Diphenyl(p-vinylphenyl)phosphine is a versatile reagent. The vinyl group allows for its incorporation into polymers, leading to functional materials with applications in catalysis and flame retardancy[6]. The phosphine moiety can coordinate with transition metals to form catalysts for various cross-coupling reactions.

[Click to download full resolution via product page](#)

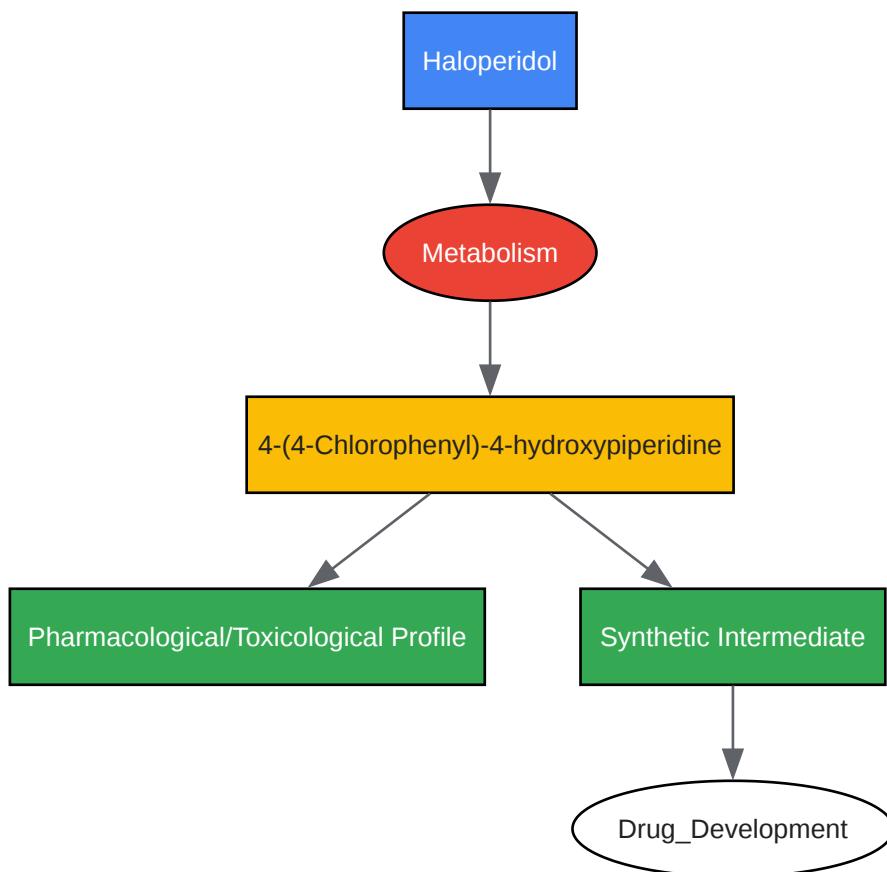
Caption: Reactivity pathways of Diphenyl(p-vinylphenyl)phosphine.

Part 2: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7)

4-(4-Chlorophenyl)-4-hydroxypiperidine is a key metabolite of the antipsychotic drug Haloperidol and is of significant interest in pharmacology and drug metabolism studies[13]. It is also used as a building block in the synthesis of other pharmaceutical compounds[14].

Physical and Chemical Properties

The key physical and chemical properties of 4-(4-Chlorophenyl)-4-hydroxypiperidine are detailed below.


Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ ClNO	[3] [15]
Molecular Weight	211.69 g/mol	[3] [15]
Appearance	White to creamy-white crystalline powder	[15]
Melting Point	137-140 °C (lit.)	[15]
Boiling Point	344.5 ± 42.0 °C (Predicted)	[15]
Water Solubility	340 mg/L (20 °C)	[15]
pKa	13.92 ± 0.20 (Predicted)	[15]

Spectral Data

- **¹H NMR (DMSO-d₆):** Specific peak assignments would require access to the spectrum. However, expected signals would include those for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the piperidine ring[\[16\]](#).
- **IR Spectrum:** Available through the NIST Chemistry WebBook, the spectrum would show characteristic peaks for O-H and N-H stretching, as well as C-H and C-Cl bond vibrations[\[2\]](#).
- **Mass Spectrum (Electron Ionization):** The NIST Chemistry WebBook provides the mass spectrum for this compound[\[2\]](#).

Role in Drug Development

As a metabolite of Haloperidol, understanding the pharmacological and toxicological profile of 4-(4-Chlorophenyl)-4-hydroxypiperidine is crucial for a complete picture of the parent drug's activity and safety. It is also a versatile synthetic intermediate for the development of novel therapeutics, particularly in the area of neuroscience research[\[14\]](#).

[Click to download full resolution via product page](#)

Caption: Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine in drug development.

Part 3: Experimental Protocols

General Protocol for NMR Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ for Diphenyl(p-vinylphenyl)phosphine, DMSO-d₆ for 4-(4-Chlorophenyl)-4-hydroxypiperidine).
- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
- Homogenization: Cap the tube and gently invert it several times to ensure complete dissolution. A brief sonication may be used if necessary.

- Analysis: Place the NMR tube in the spectrometer and acquire the desired spectra (e.g., ^1H , ^{13}C , ^{31}P).

General Protocol for FT-IR Sample Preparation (ATR)

- Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Data Acquisition: Collect the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

This guide has addressed the ambiguity surrounding CAS 40538-11-2, clarifying its correct assignment to Diphenyl(p-vinylphenyl)phosphine. Detailed physical and spectral data for this compound have been provided, along with an overview of its applications. Furthermore, to aid researchers who may have encountered the erroneous association, a comprehensive profile of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) has been included. It is imperative for researchers to verify CAS numbers with authoritative sources to ensure the integrity of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 4-(para-Chlorophenyl)-4-hydroxypiperidine [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14CINO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 40538-11-2: Phosphine,(4-ethenylphenyl)diphenyl- [cymitquimica.com]
- 6. Competitive 4-(Diphenylphosphino)styrene [40538-11-2] | China Manufacturer [gmchemix.com]
- 7. 40538-11-2 CAS Manufactory [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chemwhat.com [chemwhat.com]
- 10. DIPHENYL(P-VINYLPHENYL)PHOSPHINE | 40538-11-2 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. hmdb.ca [hmdb.ca]
- 14. chemimpex.com [chemimpex.com]
- 15. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Navigating the Ambiguity of CAS 40538-11-2: A Tale of Two Molecules]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600580#cas-40538-11-2-physical-and-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com